

Cefcapene pivoxil hydrochloride hydrate thermal degradation solid state

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Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

CAS No.: 147816-24-8

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Thermal Degradation Data

The table below summarizes key quantitative data on the solid-state thermal degradation of Cefcapene Pivoxil, as established in forced degradation studies [1] [2].

Stress Condition	Temperature	Duration	Degradation (%)	Peak Purity
Thermal Degradation	373 K (~100°C)	28 days	9.4	100.00%
Thermal Degradation	393 K (~120°C)	28 days	30.9	100.00%
Radiolytic Degradation	Electron Beam (Absorbed dose: 25 kGy)	-	1.7	99.98%
Radiolytic Degradation	Electron Beam (Absorbed dose: 400 kGy)	-	10.8	99.15%

Validated Stability-Indicating HPLC Method

To analyze the parent drug and its degradation products, the following High-Performance Liquid Chromatography (HPLC) method was developed and validated [1] [3] [2].

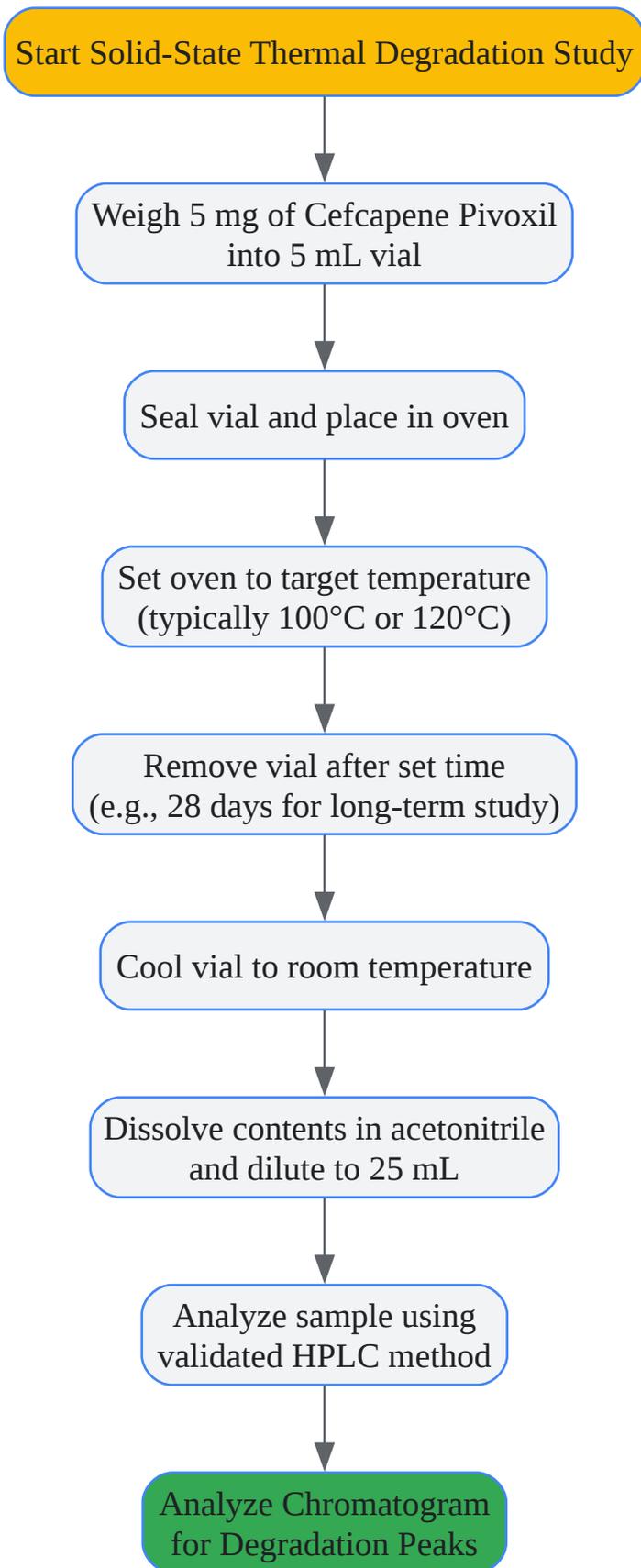
- **Principle:** The method separates Cefcapene Pivoxil from its degradation products, allowing for accurate quantification.
- **Validation:** The method has been validated for parameters including **selectivity, linearity, accuracy, precision, and robustness** [1].

The specific chromatographic conditions are outlined in the table below.

Parameter	Specification
Column	Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase	Acetonitrile : Buffer (45:55 v/v) [1]
Buffer	Citric acid (10 mmol L ⁻¹) and Potassium chloride (18 mmol L ⁻¹), pH ~2.36 [1]
Flow Rate	1.0 mL/min [1]
Detection Wavelength	270 nm [1]
Column Temperature	30 °C [1]
Injection Volume	Not explicitly stated in results; refer to original method development
Retention Time of Cefcapene	~3.84 minutes [1]

Experimental Protocol for Forced Degradation Studies

You can use the following protocol, based on the research, to conduct your own thermal degradation studies [1].



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Frequently Asked Questions

Here are answers to some specific issues you might encounter.

- **Q1: Why is my peak asymmetry factor outside the acceptable range (>2.0) during HPLC analysis?**
 - **A:** Poor peak symmetry can result from mobile phase pH issues. The validated method uses a specific citrate/potassium chloride buffer at pH **2.36 without adjustment with sodium hydroxide**. Using a different pH or buffer system can lead to unsatisfactory peak shape. Ensure your mobile phase is prepared exactly as specified [1].
- **Q2: My sample shows minimal degradation after a standard thermal stress study. How can I increase the degradation to better identify potential impurities?**
 - **A:** The data shows that degradation is more pronounced at higher temperatures. If you observe minimal degradation at 100°C, you can increase the stress temperature to **120°C**. According to the studies, this can increase degradation from under 10% to over 30%, generating more degradation products for identification [1].
- **Q3: How can I be sure that my HPLC method is truly "stability-indicating" and that degradation products are not co-eluting with the main peak?**
 - **A:** The use of a **Photo-Diode Array (PAD) detector** is recommended to confirm peak purity. The validated method confirmed that the main drug peak remained pure (purity angle < purity threshold) even in significantly degraded samples, proving that degradants are successfully separated [1].

Key Technical Considerations

- **Stability in Solutions:** Be aware that Cefcapene Pivoxil is unstable in aqueous solutions, and its degradation is even more pronounced under acidic, basic, or oxidative conditions. For solid-state studies, ensure samples are kept in a dry environment [1] [4].
- **Synthesis Context:** Understanding that Cefcapene Pivoxil is a prodrug containing a β -lactam ring and ester groups can help predict its degradation pathways, as these moieties are susceptible to hydrolysis and thermal stress [5] [6].

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